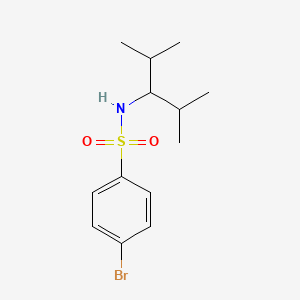
4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide, also known as BIMS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), a protein that is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune system function. Additionally, this compound has been shown to have low toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide for lab experiments is its high potency and selectivity against cancer cells and bacteria, which allows for the use of lower concentrations and reduces the risk of off-target effects. However, this compound is also relatively expensive to synthesize and may require specialized equipment and expertise to handle safely.
Orientations Futures
There are several potential future directions for research on 4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide, including the development of new analogs with improved potency or selectivity, the investigation of its mechanism of action in more detail, and the evaluation of its efficacy in animal models of cancer and bacterial infections. Additionally, this compound may have applications in other fields, such as materials science and catalysis, due to its unique chemical structure and properties.
Méthodes De Synthèse
4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-bromoaniline with isobutyraldehyde, followed by the addition of sulfonamide and subsequent purification steps. The resulting product is a white crystalline solid that is highly soluble in organic solvents.
Applications De Recherche Scientifique
4-bromo-N-(1-isopropyl-2-methylpropyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to have antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
4-bromo-N-(2,4-dimethylpentan-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2S/c1-9(2)13(10(3)4)15-18(16,17)12-7-5-11(14)6-8-12/h5-10,13,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOMOVPYNCQUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

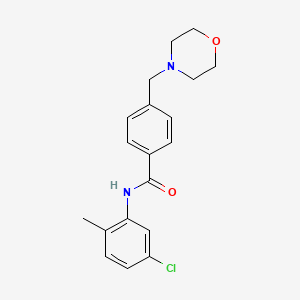

![2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5888211.png)
![6-[2-(4-fluorophenyl)vinyl]-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5888216.png)
![N-(2-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5888221.png)
![N-ethyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5888232.png)
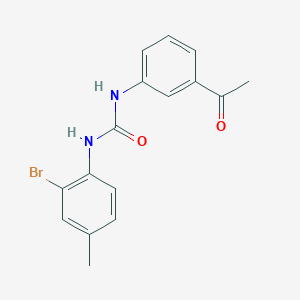
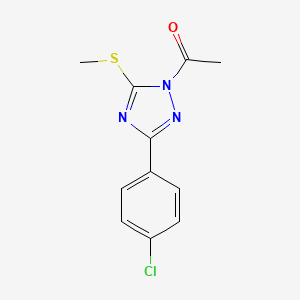
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5888249.png)
![3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)
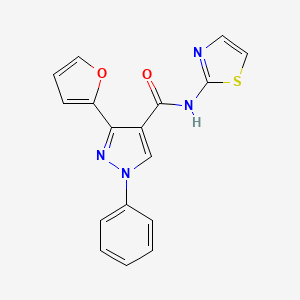

![1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5888290.png)
![5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)